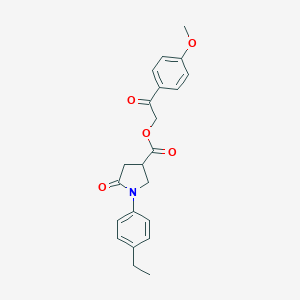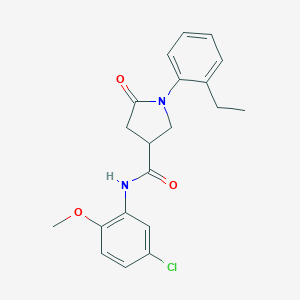
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MEOP or MEOP-Et and is widely used in various research applications due to its unique properties.
Wirkmechanismus
MEOP-Et inhibits DPP-4 by binding to the active site of the enzyme and preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
MEOP-Et has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by increasing insulin secretion and reducing hepatic glucose production. It also has anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects in metabolic disorders. MEOP-Et has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
MEOP-Et has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism. It is also relatively stable and can be easily synthesized in large quantities. However, MEOP-Et has some limitations as well. It has a short half-life in vivo, which may limit its therapeutic potential. It also has poor solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on MEOP-Et. One area of interest is the development of more stable and bioavailable analogs of MEOP-Et with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of MEOP-Et in the treatment of other metabolic disorders such as type 2 diabetes and cardiovascular disease. Furthermore, the role of DPP-4 inhibition in the regulation of immune function and inflammation is an emerging area of research that may have implications for the treatment of autoimmune diseases and cancer.
Synthesemethoden
The synthesis of MEOP-Et involves the reaction of 4-methoxyphenylacetic acid with ethyl 1-(4-ethylphenyl)-5-oxo-2-pyrrolidinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with oxalyl chloride and dimethylformamide (DMF) to obtain MEOP-Et.
Wissenschaftliche Forschungsanwendungen
MEOP-Et is widely used in scientific research due to its unique properties. It acts as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. MEOP-Et has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential use in the treatment of various metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Eigenschaften
Produktname |
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C22H23NO5 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-3-15-4-8-18(9-5-15)23-13-17(12-21(23)25)22(26)28-14-20(24)16-6-10-19(27-2)11-7-16/h4-11,17H,3,12-14H2,1-2H3 |
InChI-Schlüssel |
MMWIGFWCJIGTRA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)
